molecular formula C7H16ClNO3 B2909439 2-Amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrochloride CAS No. 2413870-44-5

2-Amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrochloride

Cat. No.: B2909439
CAS No.: 2413870-44-5
M. Wt: 197.66
InChI Key: DREONSBNBZFXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrochloride is a chemical compound with the molecular formula C7H15NO3·HCl. It is a derivative of amino acids and is known for its unique structural properties, which include an amino group, a hydroxyl group, and a dimethyl-substituted pentanoic acid chain. This compound is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-hydroxy-4,4-dimethylpentanoic acid.

    Reaction with Hydrochloric Acid: The compound is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution at room temperature.

    Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain high-purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or alkoxides are used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary amines.

Scientific Research Applications

2-Amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound may act as a substrate for enzymes or as a ligand for receptors, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxy-4,4-dimethylpentanoic acid
  • 2-Hydroxy-3,3-dimethylpentanoic acid
  • 2-Amino-4,4-dimethylpentanoic acid

Uniqueness

2-Amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

2-amino-3-hydroxy-4,4-dimethylpentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-7(2,3)5(9)4(8)6(10)11;/h4-5,9H,8H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFDQDUNVUXDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(C(=O)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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